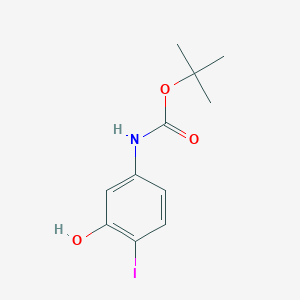
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO3. It is a white solid with a special smell and is soluble in common organic solvents and acids. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and bioactive molecules .
Preparation Methods
The preparation of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate typically involves the following steps :
Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.
Addition of tert-butoxycarbonyl oxalyl chloride (Boc2O) under alkaline conditions: This reaction yields the target product, this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate can be compared with other similar compounds, such as :
tert-Butyl (4-iodophenyl)carbamate: This compound has a similar structure but lacks the hydroxy group at the 3-position.
tert-Butyl (3-hydroxyphenyl)carbamate: This compound has a similar structure but lacks the iodine atom at the 4-position.
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a similar structure but lacks both the iodine atom and the hydroxy group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H14INO3 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
TZOBPMXGARGOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















